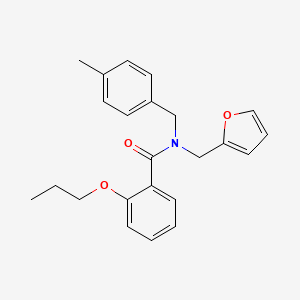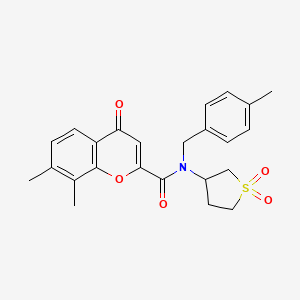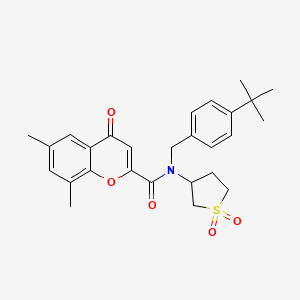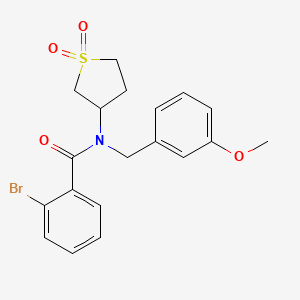
1-Piperazinecarboxamide, N-(4-chlorophenyl)-4-pyrazinyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperazinecarboxamide, N-(4-chlorophenyl)-4-pyrazinyl- is a chemical compound with the molecular formula C11H14ClN3O. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a piperazine ring, a chlorophenyl group, and a pyrazinyl group, which contribute to its unique chemical properties .
Preparation Methods
The synthesis of 1-Piperazinecarboxamide, N-(4-chlorophenyl)-4-pyrazinyl- typically involves the reaction of piperazine with 4-chlorophenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at room temperature. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
1-Piperazinecarboxamide, N-(4-chlorophenyl)-4-pyrazinyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Piperazinecarboxamide, N-(4-chlorophenyl)-4-pyrazinyl- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 1-Piperazinecarboxamide, N-(4-chlorophenyl)-4-pyrazinyl- involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-Piperazinecarboxamide, N-(4-chlorophenyl)-4-pyrazinyl- can be compared with other similar compounds, such as:
N-(4-chlorophenyl)-1-piperazinecarboxamide: This compound shares a similar structure but lacks the pyrazinyl group, which may result in different chemical and biological properties.
N-(4-chlorophenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide:
Properties
CAS No. |
89007-31-8 |
|---|---|
Molecular Formula |
C15H16ClN5O |
Molecular Weight |
317.77 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-4-pyrazin-2-ylpiperazine-1-carboxamide |
InChI |
InChI=1S/C15H16ClN5O/c16-12-1-3-13(4-2-12)19-15(22)21-9-7-20(8-10-21)14-11-17-5-6-18-14/h1-6,11H,7-10H2,(H,19,22) |
InChI Key |
DSXSWSQQVCXWFG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=CN=C2)C(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-ethyl-4-methyl-3-(naphthalen-2-yl)-7H-furo[2,3-f]chromen-7-one](/img/structure/B11399458.png)
![6-ethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11399473.png)
![1-Cyclohexyl-1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propylurea](/img/structure/B11399474.png)
![4-[3-ethoxy-4-(pentyloxy)phenyl]-3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11399479.png)

![2-(2,4-dichlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]propanamide](/img/structure/B11399488.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)-N-[(5-methylfuran-2-yl)methyl]acetamide](/img/structure/B11399507.png)
![Ethyl 4-{[(3-{[(6-methyl-1-benzofuran-3-yl)acetyl]amino}-1-benzofuran-2-yl)carbonyl]amino}benzoate](/img/structure/B11399509.png)

![N-(2-methoxyphenyl)-3'-phenylspiro[cyclopentane-1,6'-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine]-7'-carboxamide](/img/structure/B11399538.png)
![N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-2-methylbenzamide](/img/structure/B11399549.png)
![N-cyclopentyl-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B11399553.png)
